molecular formula C18H21N3O2S B4120160 1-[4-(Butan-2-yl)phenyl]-3-(2-methyl-4-nitrophenyl)thiourea

1-[4-(Butan-2-yl)phenyl]-3-(2-methyl-4-nitrophenyl)thiourea

Cat. No.: B4120160
M. Wt: 343.4 g/mol
InChI Key: XUKITKVGLAOVHO-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This particular compound is characterized by the presence of a thiourea group (–NH–C(=S)–NH–) attached to two aromatic rings, one of which is substituted with a sec-butyl group and the other with a methyl and nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea typically involves the reaction of 4-sec-butylaniline with 2-methyl-4-nitrophenyl isothiocyanate . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The general reaction scheme is as follows:

4-sec-butylaniline+2-methyl-4-nitrophenyl isothiocyanateN-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea\text{4-sec-butylaniline} + \text{2-methyl-4-nitrophenyl isothiocyanate} \rightarrow \text{1-[4-(Butan-2-yl)phenyl]-3-(2-methyl-4-nitrophenyl)thiourea} 4-sec-butylaniline+2-methyl-4-nitrophenyl isothiocyanate→N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea

Industrial Production Methods

In an industrial setting, the production of N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea: can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in acidic medium.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea: has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea: can be compared with other thiourea derivatives, such as:

  • N-phenyl-N’-(2-methyl-4-nitrophenyl)thiourea
  • N-(4-sec-butylphenyl)-N’-(4-nitrophenyl)thiourea
  • N-(4-tert-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea

These compounds share similar structural features but differ in the substituents on the aromatic rings. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and physical properties. N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea is unique due to the combination of sec-butyl and nitro groups, which may impart specific properties and activities not observed in other thiourea derivatives.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-(2-methyl-4-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-4-12(2)14-5-7-15(8-6-14)19-18(24)20-17-10-9-16(21(22)23)11-13(17)3/h5-12H,4H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKITKVGLAOVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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